ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate
Description
Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate is a quinazolinone derivative characterized by a dichlorophenoxyacetate ester linked to a 4-oxo-2-sulfanylquinazoline core.
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-2-25-16(23)9-26-15-8-14(11(19)7-12(15)20)22-17(24)10-5-3-4-6-13(10)21-18(22)27/h3-8H,2,9H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRHYUKUYDOMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate typically involves the reaction of 2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate as an anticancer agent. Research conducted by Walid Fayad et al. identified this compound through a screening process aimed at discovering novel anticancer drugs. The study utilized multicellular spheroids to assess the efficacy of various compounds, revealing that this particular compound exhibited promising cytotoxic effects against cancer cell lines .
Case Study: Anticancer Activity
A notable case study involved the testing of this compound on multiple cancer types. The results indicated that the compound could induce apoptosis in tumor cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .
Pharmacological Potential
The compound's structure suggests it may interact with specific biological targets involved in disease processes. For instance, its quinazoline moiety is known to inhibit various kinases that are often implicated in cancer progression. This property positions this compound as a candidate for further development as a targeted therapy in oncology.
Other Potential Applications
Beyond oncology, this compound may have applications in:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could be explored for chronic inflammatory diseases.
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate involves its interaction with specific molecular targets. The quinazoline ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its dichlorophenoxyacetate and 2-sulfanylquinazolinone groups. Key analogs and their differences include:
- Replacing sulfanyl with iminomethyl (as in ) introduces a basic nitrogen, affecting hydrogen-bonding capacity and solubility.
Biological Activity
Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate, with the CAS number 339015-14-4, is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C18H14Cl2N2O4S
- Molecular Weight : 425.29 g/mol
- Boiling Point : 578.0 ± 60.0 °C (predicted)
- Density : 1.54 ± 0.1 g/cm³ (predicted)
- pKa : 9.87 ± 0.20 (predicted) .
Structure
The compound features a quinazoline moiety, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of dichloro and sulfanyl groups enhances its potential interaction with biological targets.
Anticancer Properties
Recent studies have shown that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated low IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Ethyl 2-{...} | HCT-116 | 1.9 |
| Ethyl 2-{...} | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
These results indicate that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Research into related quinazoline derivatives has shown effective inhibition against bacterial strains, suggesting that this compound might also possess similar activities .
The mechanism by which quinazoline derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cellular proliferation and survival. For instance, some studies have indicated that these compounds can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, leading to reduced virulence .
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several quinazoline derivatives and tested their anticancer activity against different cell lines. Ethyl 2-{...} was among the compounds tested, showing promising results in inhibiting tumor growth in vitro.
Findings:
- Cell Viability : Significant reduction in viability was observed at concentrations as low as 1 µg/mL.
- Mechanism : The study suggested that the compound induces apoptosis through the activation of caspase pathways .
Study on Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of similar compounds found that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively.
Results:
Q & A
Basic: What are the standard synthetic routes for ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a quinazolinyl-phenolic intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux . For example, describes the use of ethyl bromoacetate with K₂CO₃ in DMF at room temperature for 24 hours, followed by ice-water quenching to isolate the product. Another method ( ) employs Cs₂CO₃ in dry acetonitrile under argon, highlighting the importance of anhydrous conditions for sulfur-containing intermediates.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent selection : Anhydrous acetonitrile ( ) minimizes side reactions compared to ethanol ( ), particularly for sulfur-containing intermediates prone to oxidation.
- Base choice : Cs₂CO₃ ( ) may enhance reactivity over K₂CO₃ due to its stronger basicity and solubility in organic media.
- Temperature control : Prolonged stirring at ambient temperature (24 hours in ) or short reflux periods (4 hours in ) balances yield and decomposition risks.
- Purification : Ice-water precipitation ( ) or ethyl acetate extraction ( ) effectively isolates the product. Monitoring reaction progress via TLC or HPLC is critical to identify optimal termination points.
Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm ester, quinazolinyl, and phenoxy groups. Aromatic protons in the quinazolinyl moiety typically appear as multiplets in δ 7.5–8.5 ppm .
- X-ray crystallography : SHELX software ( ) is widely used for small-molecule refinement. For example, SHELXL can resolve challenges like twinning or high thermal motion in the sulfanyl group .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Synthetic impurities : By-products from incomplete coupling (e.g., unreacted ethyl bromoacetate) can skew bioassay results. Purity should be verified via HPLC ( ) or elemental analysis.
- Assay variability : Cytotoxicity studies ( ) require standardized cell lines (e.g., HepG2 or MCF-7) and controls (e.g., doxorubicin). IC₅₀ values should be normalized to solvent effects (e.g., DMSO concentration).
- Structural analogs : Subtle changes, like replacing sulfanyl with oxo groups ( ), can drastically alter activity. Comparative studies using isostructural derivatives are recommended.
Basic: What computational tools are suitable for modeling this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Gaussian or ORCA can predict electrophilic/nucleophilic sites, particularly at the sulfanyl and ester groups.
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., PPAR receptors in ).
- Crystallographic refinement : SHELXD ( ) solves phase problems in X-ray datasets, while Olex2 visualizes electron density maps for the quinazolinyl core.
Advanced: How to design derivatives for enhanced metabolic stability?
Answer:
- Ester hydrolysis resistance : Replace the ethyl group with tert-butyl ( ) or cyclopropylmethyl ( ) to sterically hinder esterases.
- Sulfanyl modification : Substitute the -SH group with methylthio (-SMe) or sulfonyl (-SO₂-) to reduce glutathione-mediated detoxification ( ).
- Quinazolinyl substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to stabilize the ring against oxidative degradation ( ).
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Solvent volume : Transitioning from DMF ( ) to greener solvents (e.g., acetonitrile in ) reduces toxicity but may require higher temperatures.
- By-product management : Unreacted ethyl bromoacetate ( ) must be removed via column chromatography or recrystallization.
- Yield reproducibility : Batch-to-batch variability in intermediates (e.g., 4-oxoquinazolinyl derivatives) necessitates strict quality control via NMR and MS .
Advanced: How to analyze regioselectivity in the quinazolinyl-phenoxy coupling step?
Answer:
- Theoretical modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict preferential coupling at the 5-position of the quinazolinyl ring due to steric and electronic factors .
- Experimental validation : Competitive reactions using isotopic labeling (¹³C or ²H) or substituent blocking ( ) confirm mechanistic pathways.
- Crystallographic data : SHELXL-refined structures ( ) reveal bond angles and torsion strains influencing regioselectivity.
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid dermal contact with sulfanyl groups or dichlorophenoxy moieties ( ).
- Ventilation : Use fume hoods during reactions with volatile solvents (e.g., ethyl acetate in ).
- Waste disposal : Segregate halogenated waste (chlorine-containing by-products) per EPA guidelines ( ).
Advanced: How to correlate spectral data with conformational dynamics in solution?
Answer:
- Variable-temperature NMR : Monitor chemical shift changes in the phenoxy and sulfanyl protons to identify rotamers or hydrogen bonding.
- 2D NOESY : Detect through-space interactions between the quinazolinyl and ester groups to map spatial arrangements .
- Molecular dynamics simulations : Amber or GROMACS models predict solvent-dependent conformers (e.g., acetonitrile vs. DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
